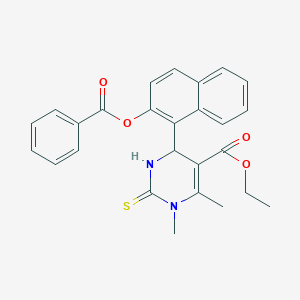

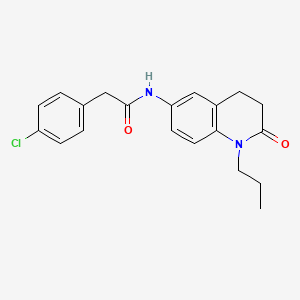

![molecular formula C13H15N3O3 B2929842 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-88-1](/img/structure/B2929842.png)

2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

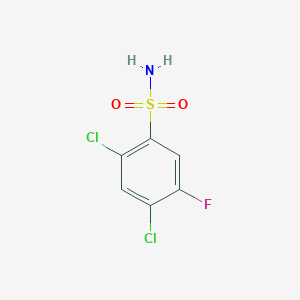

“2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of pyrido[1,2-a]pyrimidinones . Pyrido[1,2-a]pyrimidinones are a type of heterocyclic compounds that have been studied for their potential pharmaceutical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing two nitrogen atoms. It also has a propyl (three-carbon) amide group attached to the 3-position, a methyl group at the 8-position, and a hydroxy group at the 2-position .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, and the hydroxy group could be involved in reactions such as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and hydroxy groups could impact its solubility in different solvents .

Aplicaciones Científicas De Investigación

Chemical Modification for Enhanced Biological Properties

The modification of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been explored to optimize their biological properties, particularly aiming at enhancing analgesic activities. The displacement of a methyl group in the specific position of the pyrido[1,2-a]pyrimidine nucleus is a strategic approach for achieving this optimization. The synthesis process involves the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate. This process underscores the structural modification's potential to increase biological activity, with specific para-substituted derivatives showing heightened analgesic properties. This research suggests that such modifications could lead to the development of new analgesics, surpassing existing drugs like Piroxicam and Nabumetone in efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antifungal Activity of Pyrido[2,3-d]pyrimidines

Research into pyrido[2,3-d]pyrimidine derivatives, closely related to the pyrido[1,2-a]pyrimidine class, reveals significant antifungal activities. The synthesis of these derivatives from various precursors demonstrates the versatility of pyrido[1,2-a]pyrimidine frameworks in generating compounds with potential therapeutic uses. Some synthesized compounds showed noteworthy antifungal efficacy, underscoring the chemical class's relevance in developing new antifungal agents (Hanafy, 2011).

Diuretic Properties and Structure-Activity Relationships

Exploring the diuretic properties of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, research has contributed to understanding the structure-biological activity relationships within this chemical framework. By comparing these properties with structurally similar compounds, insights into how molecular modifications can influence diuretic effectiveness are gained. This work highlights the potential for designing new diuretics based on the pyrido[1,2-a]pyrimidine core (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their analgesic properties , suggesting potential targets could be pain receptors or pathways.

Mode of Action

It’s known that the compound’s analgesic properties are linked to its structural characteristics . The transition from structurally similar compounds was generally accompanied by some decrease in analgesic activity .

Biochemical Pathways

Given its analgesic properties, it may influence pathways related to pain perception and response .

Result of Action

The compound has been associated with marked analgesic properties .

Propiedades

IUPAC Name |

2-hydroxy-8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-5-14-11(17)10-12(18)15-9-7-8(2)4-6-16(9)13(10)19/h4,6-7,18H,3,5H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXZVXLPRJUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)